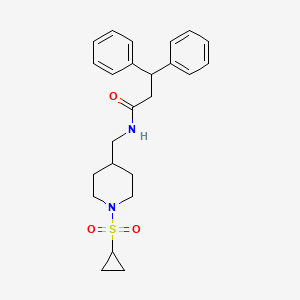

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,3-diphenylpropanamide

Description

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3S/c27-24(17-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21)25-18-19-13-15-26(16-14-19)30(28,29)22-11-12-22/h1-10,19,22-23H,11-18H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFCFIDUVSALOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,3-diphenylpropanamide, with CAS number 1234904-97-2, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 426.6 g/mol

- Structure : The compound features a piperidine ring substituted with a cyclopropylsulfonyl group and a diphenylpropanamide moiety.

Biological Activity Overview

The biological activity of this compound primarily relates to its potential as an antimicrobial agent and its effects on various cellular processes.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been shown to possess antifungal activity against resistant strains of Candida auris .

| Compound | MIC (µg/mL) | MFC (µg/mL) | Activity |

|---|---|---|---|

| pta1 | 0.24 | 0.97 | Antifungal |

| pta2 | 0.45 | 1.5 | Antifungal |

| pta3 | 0.97 | 3.9 | Antifungal |

Table 1: Antifungal susceptibility profiling of piperidine-based derivatives against Candida auris .

The mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Arrest : Studies show that related compounds can induce cell cycle arrest in the S-phase, leading to apoptosis in fungal cells .

- Membrane Disruption : These compounds disrupt the plasma membrane integrity of pathogens, contributing to their antifungal efficacy .

Case Studies and Research Findings

A study focused on piperidine derivatives highlighted the potential of these compounds in treating resistant fungal infections. The research synthesized several derivatives and tested their antifungal activity against clinical isolates of Candida auris. The findings demonstrated that certain derivatives not only inhibited fungal growth but also induced significant apoptotic cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fentanyl Analogues

Fentanyl derivatives share a piperidine core and amide-linked substituents but differ in key structural modifications. Below are critical comparisons:

Key Observations :

- Cyclopropylsulfonyl vs. Phenylethyl: The target compound’s cyclopropylsulfonyl group increases polarity compared to the phenylethyl group in fentanyl analogues.

- Diphenylpropanamide : Shared with β'-phenyl fentanyl, this moiety likely enhances MOR affinity due to hydrophobic interactions, though steric hindrance from the sulfonyl group could offset binding efficiency .

Non-Opioid Piperidine Derivatives

Goxalapladib ()

- Structure : Contains a 1,8-naphthyridine core, trifluoromethyl biphenyl, and methoxyethyl-piperidine.

- Function : Atherosclerosis treatment via lipoprotein-associated phospholipase A2 inhibition.

- Comparison : The target compound’s piperidine sulfonyl group contrasts with Goxalapladib’s methoxyethyl and trifluoromethyl groups, highlighting divergent therapeutic targets and physicochemical properties (e.g., solubility, metabolic pathways) .

3-(Phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide ()

- Structure : Piperidine-1-sulfonyl group with phenylsulfanyl propanamide.

- Properties : Molecular weight 404.55 g/mol, density 1.32 g/cm³.

- Comparison : Both compounds incorporate sulfonyl groups, but the target compound’s cyclopropylsulfonyl and diphenylpropanamide likely confer higher lipophilicity (estimated MW ~450–500 g/mol), affecting receptor interaction profiles .

Pharmacological and Regulatory Implications

- In vitro assays on analogous compounds show that bulky substituents decrease binding affinity by ~10–100-fold compared to fentanyl .

Preparation Methods

Preparation of Piperidin-4-ylmethanol

Piperidin-4-ylmethanol serves as the starting material. Its synthesis typically involves reduction of ethyl isonipecotate (ethyl piperidine-4-carboxylate) using lithium aluminum hydride (LiAlH₄), yielding the alcohol intermediate.

Sulfonylation with Cyclopropylsulfonyl Chloride

The piperidine nitrogen is sulfonylated using cyclopropylsulfonyl chloride under basic conditions. A mixture of piperidin-4-ylmethanol (1.0 equiv), triethylamine (2.5 equiv), and cyclopropylsulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C for 4 hours affords 1-(cyclopropylsulfonyl)piperidin-4-yl)methanol.

Reaction conditions :

- Temperature: 0–5°C (prevents side reactions)

- Solvent: Dichloromethane

- Base: Triethylamine (scavenges HCl)

Conversion of Alcohol to Amine

The methanol side chain is oxidized to a carboxylic acid via Jones reagent (CrO₃/H₂SO₄), followed by Curtius rearrangement or Hofmann degradation to yield the primary amine. Alternatively, a Gabriel synthesis using phthalimide and subsequent hydrazinolysis may be employed.

Synthesis of 3,3-Diphenylpropanoyl Chloride

Friedel-Crafts Acylation

3,3-Diphenylpropanoic acid is synthesized via Friedel-Crafts acylation of benzene with cinnamoyl chloride in the presence of AlCl₃. Hydrogenation of the double bond using H₂/Pd-C yields 3,3-diphenylpropanoic acid.

Formation of Acyl Chloride

The acid is treated with thionyl chloride (SOCl₂) at reflux (70°C) for 2 hours to produce 3,3-diphenylpropanoyl chloride. Excess SOCl₂ is removed under vacuum.

Amide Bond Formation

Coupling Reaction

The primary amine (1-(cyclopropylsulfonyl)piperidin-4-yl)methanamine) is reacted with 3,3-diphenylpropanoyl chloride in DCM using triethylamine as a base. The reaction proceeds at room temperature for 12 hours, yielding the target amide.

Optimization notes :

- Coupling agents : HATU or EDCI may enhance yield in polar aprotic solvents (e.g., DMF).

- Steric hindrance mitigation : Slow addition of acyl chloride and excess base improve efficiency.

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as eluent. The target compound elutes at Rf = 0.45.

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 10H, diphenyl), 4.15 (s, 2H, CH₂NH), 3.45–3.30 (m, 2H, piperidine), 2.90–2.70 (m, 4H, SO₂ and CH₂).

- MS (ESI) : m/z 519.2 [M+H]⁺ (calculated: 519.2).

Challenges and Mitigation Strategies

- Sulfonylation selectivity : Competing N- versus O-sulfonylation is avoided by using a protected alcohol intermediate.

- Amide hydrolysis : Anhydrous conditions and low temperatures prevent degradation.

Industrial-Scale Considerations

Patent US9670160B2 highlights trityl protection for amines during sulfonylation, which could be adapted for large-scale synthesis. Continuous flow systems may enhance reproducibility and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.